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methylphenyl)carbamate
CAS No.: 96445-22-6

Cat. No.: B2830925
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Executive Summary

As a Senior Application Scientist navigating the complexities of pharmaceutical intermediates, |
frequently encounter the molecular formula C10H10F3NO2. While this formula can represent
multiple isomeric structures, its most pharmaceutically critical manifestation is[1]. With a
molecular weight of 233.19 g/mol and a monoisotopic mass of[2], this compound serves as the
indispensable chiral backbone for the synthesis of Sitagliptin (Januvia), a blockbuster dipeptidyl
peptidase-4 (DPP-4) inhibitor used globally for the management of type 2 diabetes|[3].

This whitepaper dissects the physicochemical properties of CLOH10F3NO2, the causality
behind its structural design, and provides a field-validated LC-MS/MS methodology for its
rigorous analytical characterization.

Physicochemical Profiling & Structural Causality
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In drug development, every atom serves a mechanistic purpose. The structural architecture of
C10H10F3NO?2 is intentionally designed to maximize both pharmacokinetic stability and target
binding affinity.

o The Trifluorophenyl Ring: The substitution of three fluorine atoms on the phenyl ring is not
arbitrary. Fluorine's high electronegativity modulates the pKa of adjacent functional groups
and significantly enhances metabolic stability by blocking cytochrome P450-mediated
oxidation. Furthermore, the 2,4,5-trifluoro pattern perfectly occupies the S1 hydrophobic
pocket of the DPP-4 enzyme.

e The Butanoic Acid Scaffold: The carboxylic acid provides the necessary reactive handle for
the final amidation step (coupling with a triazole derivative) to yield the[4].

e The (R)-Chiral Center: The stereochemistry of the primary amine is the most critical feature.
Only the (R)-enantiomer correctly aligns with the glutamate residues (Glu205 and Glu206) in
the DPP-4 active site to form essential salt bridges.

Quantitative Physicochemical Data

To facilitate rapid reference during assay development, the core quantitative parameters of
C10H10F3NO2 are summarized below:
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Property Value Analytical Relevance

Defines isotopic distribution for

Molecular Formula C10H10F3NO2 o
MS profiling.
] Standard molar mass for
Molecular Weight 233.19 g/mol o ) )
stoichiometric calculations[1].
] ) Target exact mass for high-
Monoisotopic Mass 233.06636 Da ]
resolution MS (HRMS)[2].
Indicates moderate
hydrophilicity; dictates
XLogP3-AA -1.2
reversed-phase LC
conditions[1].
Influences solubility and
Hydrogen Bond Donors 2 T
chromatographic tailing.
Dictates interaction with polar
Hydrogen Bond Acceptors 5

stationary phases.

Mechanistic Role in Drug Development: The
Sitagliptin Pathway

The synthesis of CLOH10F3NO2 requires precise stereocontrol. In industrial workflows, the
compound is typically generated via the asymmetric hydrogenation of a pre-chiral enamine
intermediate. The causality here is driven by yield and enantiomeric excess (ee); using a
Ruthenium-BINAP catalyst under high hydrogen pressure forces the stereoselective addition of
hydrogen across the double bond, exclusively yielding the (R)-configuration required for
Sitagliptin[4].
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Figure 1: Synthetic pathway of Sitagliptin highlighting the CLOH10F3NO2 intermediate.

Analytical Methodology: LC-MS/MS Characterization
Protocol

To ensure the purity and concentration of C10H10F3NO?2 in synthetic batches or biological
matrices, a robust, self-validating LC-MS/MS protocol is required.

Causality of the Method: We utilize Positive Electrospray lonization (ESI+) because the primary
aliphatic amine of CLOH10F3NO?2 is highly basic and readily accepts a proton in acidic mobile
phases, yielding a dominant [M+H]+ precursor ion at m/z 234.07[2]. During Collision-Induced
Dissociation (CID), the molecule predictably loses a water molecule from the carboxylic acid
moiety, generating a stable product ion at m/z 216.06[2].

Step-by-Step LC-MS/MS Workflow
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Step 1: Sample Preparation & Self-Validation

Internal Standard Spiking: Aliquot 50 pL of the sample and immediately spike with 10 pL of a
Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C-labeled C10H10F3NO2.
Causality: The SIL-IS acts as a self-validating control, correcting for any matrix-induced
ionization suppression or extraction losses.

Protein Precipitation: Add 200 pL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to
precipitate proteins and extract the analyte.

Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

Column Selection: Inject 2 pL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 pm).
Causality: The C18 phase effectively retains the moderately polar zwitterion when paired
with an acidic mobile phase that suppresses the ionization of the carboxylic acid.

Mobile Phase: Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile
Phase B (0.1% Formic Acid in Acetonitrile).

Gradient: Ramp from 5% B to 60% B over 3 minutes to elute the compound sharply.

Step 3: Mass Spectrometric Detection (MRM)

e Source Parameters: Set the ESI source to positive mode (+). Capillary voltage at 3.5 kV.

o Transitions: Monitor the primary Multiple Reaction Monitoring (MRM) transition: m/z 234.07

- 216.06 (Quantifier) and m/z 234.07 - 198.05 (Qualifier).

o System Suitability: Before batch acquisition, run a solvent blank to confirm zero carryover,

followed by a Lower Limit of Quantification (LLOQ) standard to verify signal-to-noise (S/N >
10).

Sample Prep ) UHPLC Separation ESI(+) Q1: Precursor Collision Cell N Q3: Fragments
(+ SIL-IS Spike) (C18 Column) lonization m/z 234.07 (CID) m/z 216.06
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Figure 2: LC-MS/MS targeted workflow for CLOH10F3NO2 quantification and validation.

Conclusion

The compound C10H10F3NO?2 is far more than a simple molecular formula; as (R)-3-Amino-4-
(2,4,5-trifluorophenyl)butanoic acid, it is a triumph of rational drug design. By understanding its
exact mass, stereochemical requirements, and ionization behavior, analytical scientists can
develop highly robust, self-validating assays that ensure the integrity of the pharmaceutical
supply chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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